2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride
Overview
Description
Compound 48/80 is a condensation product of N-methyl-p-methoxyphenethylamine with formaldehyde that causes histamine degranulation from mast cells. Compound 48/80 also inhibits human platelet aggregation through suppression of calmodulin (CaM) (IC50 = 0.41 μg/ml for CaM-dependent Ca2+-transporter ATPase activity) and phospholipase C (IC50s = 2.1 and 5.0 μg/ml for cytosolic and particulate phosphatidylinositol-specific activities, respectively).
Compound 48/80 is a condensation product of N-methyl-p-methoxyphenethylamine with formaldehyde that causes histamine degranulation from mast cells. Compound 48/80 also inhibits human platelet aggregation through suppression of calmodulin (CaM) (IC50 = 0.41 μg/ml for CaM-dependent Ca
Scientific Research Applications
Neurotransmitter Receptor Antagonism
- The compound WAY-100635, closely related to the specified chemical, is identified as a potent and selective antagonist of the 5-HT1A receptor. This implies its possible use in research targeting serotonin systems (Craven, Grahame-Smith, & Newberry, 1994).
Antimicrobial Activity
- In research aimed at developing new antimicrobial agents, derivatives structurally similar to the specified compound have shown significant antibacterial activity. This suggests potential applications in the development of antimicrobial drugs (Patil, Krishnamurthy, Naik, Latthe, & Ghate, 2010).
Neuroleptic Activity
- Compounds structurally related to the specified chemical have been synthesized for their potential neuroleptic (antipsychotic) activity. This indicates its relevance in research on psychiatric medication (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Neurotoxic Potential
- Research into compounds structurally analogous to the specified chemical has shown neurotoxic potential, indicating relevance in studies related to neurodegenerative diseases such as Parkinsonism (Zimmerman, Cantrell, Reel, Hemrick-Luecke, & Fuller, 1986).
5-HT2A Receptor Antagonism
- The compound R-96544, which shares a similar structural framework, exhibits competitive and selective activity against the 5-HT2A receptor. This suggests its use in research focused on serotonin receptors, particularly in the context of cardiovascular and psychiatric disorders (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Properties
IUPAC Name |
2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O3.3ClH/c1-33-14-11-23-7-9-30(36-4)26(17-23)21-28-19-25(13-16-35-3)20-29(32(28)38-6)22-27-18-24(12-15-34-2)8-10-31(27)37-5;;;/h7-10,17-20,33-35H,11-16,21-22H2,1-6H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAWAQJORBNOIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OC)CC2=CC(=CC(=C2OC)CC3=C(C=CC(=C3)CCNC)OC)CCNC.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48Cl3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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